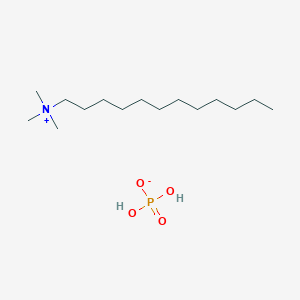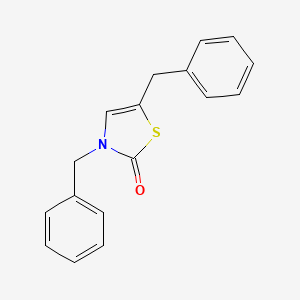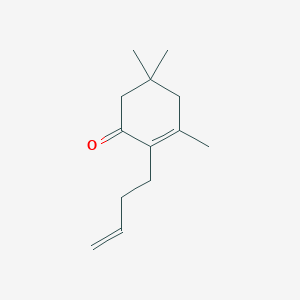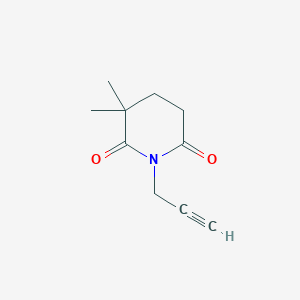![molecular formula C39H71O8- B14283959 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate CAS No. 125646-14-2](/img/structure/B14283959.png)
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate is a complex organic compound characterized by its long-chain fatty acid esters. This compound is known for its unique structure, which includes two hexadecanoyloxy groups attached to a propoxy backbone, and an oxobutanoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, such as hexadecanoyl chloride and glycerol. These intermediates undergo esterification in the presence of a catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include elevated temperatures and anhydrous environments to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary alcohols.
Substitution: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate is unique due to its specific ester groups and long-chain fatty acids. Similar compounds include:
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another compound with long-chain fatty acids, but with a phosphoethanolamine group.
1,2-Dipalmitoyl-Phosphatidyl-Glycerole: Contains glycerol and phosphatidyl groups, differing in its functional groups and applications.
These similar compounds share some structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
125646-14-2 |
|---|---|
Molekularformel |
C39H71O8- |
Molekulargewicht |
668.0 g/mol |
IUPAC-Name |
4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/p-1 |
InChI-Schlüssel |
GNENAKXIVCYCIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)



![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

